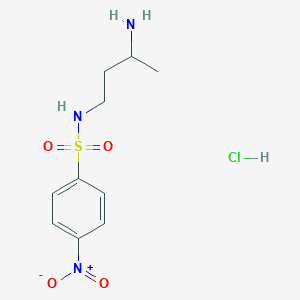
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a butyl chain, a nitro group attached to a benzene ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Amination: The final step involves the introduction of the amino group. This is achieved by reacting the sulfonamide derivative with 3-aminobutylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the nitration, sulfonation, and amination reactions in batches.
Continuous Processing: For higher efficiency, continuous processing methods may be employed where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(3-aminobutyl)-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of nitroso or nitro derivatives.
科学研究应用
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
N-(3-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride can be compared with other sulfonamide derivatives such as:
N-(3-aminopropyl)-4-nitrobenzene-1-sulfonamide: Similar structure but with a shorter alkyl chain.
N-(3-aminobutyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine substituent instead of a nitro group.
N-(3-aminobutyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(3-aminobutyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S.ClH/c1-8(11)6-7-12-18(16,17)10-4-2-9(3-5-10)13(14)15;/h2-5,8,12H,6-7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUTDZOCPQSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-2-({6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413408.png)
![3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)
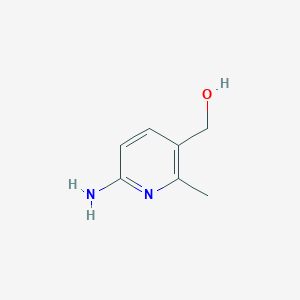
![(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid](/img/structure/B2413413.png)
![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)
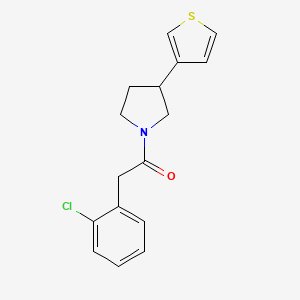
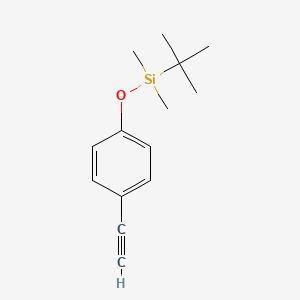
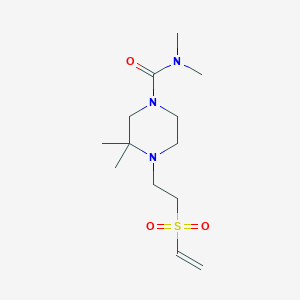
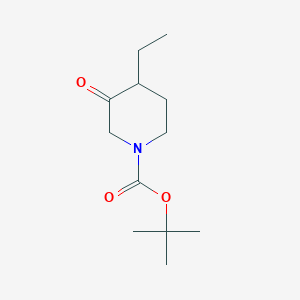
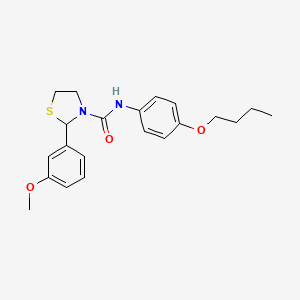

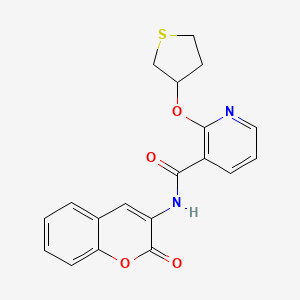
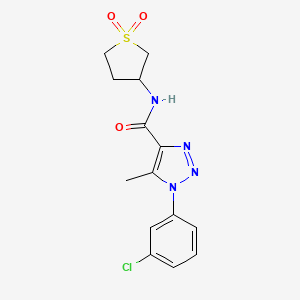
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)
